Dopamine-13C hydrochloride

Bioanalysis LC-MS/MS Matrix Effects

Deuterated dopamine internal standards exhibit chromatographic separation and H/D exchange, compromising LC-MS/MS quantification in complex matrices. Dopamine-13C hydrochloride eliminates these failure modes: • Co-elutes with endogenous analyte for accurate peak integration • 13C label resists isotopic exchange, ensuring method ruggedness over extended use • Superior ion suppression compensation vs. deuterated analogs in biological matrices • Hydrochloride salt ensures solubility and long-term stability. Consistent ≥98% purity. For GLP bioanalysis, clinical diagnostics, and metabolic tracer studies.

Molecular Formula C8H12ClNO2
Molecular Weight 190.63 g/mol
Cat. No. B13942378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine-13C hydrochloride
Molecular FormulaC8H12ClNO2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)O)O.Cl
InChIInChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1;
InChIKeyCTENFNNZBMHDDG-VZHAHHFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopamine-13C Hydrochloride: Stable Isotope Internal Standard for LC-MS/MS


Dopamine-13C hydrochloride is a stable isotope-labeled analog of the endogenous catecholamine neurotransmitter dopamine, wherein a single carbon-12 atom is replaced with the heavier, non-radioactive carbon-13 isotope. This compound is supplied as a hydrochloride salt to enhance stability and solubility [1]. As a member of the catecholamine class, it retains the core chemical structure of dopamine—a benzene ring with two hydroxyl groups and an ethylamine side chain—but the isotopic substitution confers distinct analytical advantages. It is primarily employed as an internal standard in quantitative mass spectrometry (e.g., LC-MS/MS) and as a tracer in metabolic studies, enabling precise differentiation from the endogenous, unlabeled analyte .

Stable isotope internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of dopamine in research matrices.
Single ¹³C label on the ethylamine chain; reported co-elution and matrix-effect correction context.
Hydrochloride salt form enhances solubility and stability in aqueous research sample preparation.
Supports catecholamine pathway studies, metabolic tracer experiments (NMR), and bioanalytical method validation.

Why Dopamine-13C Cannot Be Substituted by Other Isotopologues


Stable isotope-labeled internal standards are not interchangeable. Critical differences in isotopic identity, labeling position, and physical-chemical behavior directly impact analytical accuracy. For example, deuterium (²H)-labeled dopamine analogs, while commonly used due to lower cost, can exhibit chromatographic separation from the unlabeled analyte and are susceptible to deuterium-hydrogen exchange, leading to quantification errors [1]. In contrast, ¹³C-labeled standards co-elute more closely with the native analyte and show superior compensation for ion suppression in complex biological matrices, a key performance advantage documented in comparative studies [2]. Furthermore, the specific labeling position—e.g., a single ¹³C on the ethylamine chain (as in Dopamine-13C) versus a fully ¹³C-labeled ring—determines its suitability for targeted tracer studies using NMR, where positional isotopic enrichment is essential .

²H analogs Deuterated dopamine standards may exhibit retention time shifts and are susceptible to H/D exchange, potentially affecting quantification accuracy. Co-elution with native analyte may not replicate.
Unlabeled IS Non-isotopic internal standards lack co-elution and matrix-effect compensation; may not correct for ion suppression in LC-MS/MS bioanalysis of complex biological samples.
Positioning Specific ¹³C labeling position (ethylamine vs. ring) determines suitability for targeted NMR tracer studies; ring-labeled or uniformly labeled compounds may shift metabolic fate interpretation.

Quantitative Differentiation: Dopamine-13C vs. Comparators


Co-Elution and Ion Suppression Compensation

The use of a ¹³C-labeled internal standard (IS) provides significantly improved compensation for matrix-induced ion suppression compared to a ²H (deuterium)-labeled IS. A study on amphetamine and methamphetamine, which are structurally analogous to dopamine in terms of their amine functionality, demonstrated that the ¹³C-labeled IS co-eluted perfectly with the unlabeled analyte under various UPLC conditions. In contrast, the deuterated analog exhibited a slight but measurable chromatographic separation [1]. This separation exposes the deuterated IS and the analyte to different solvent environments at the moment of ionization, leading to differential matrix effects. The authors concluded that the improved co-elution of the ¹³C-labeled IS resulted in an enhanced ability to correct for ion suppression, thereby improving quantitative accuracy in biological samples [1]. This class-level inference is directly applicable to dopamine analysis.

Co-elution & ion suppression
Class-level inference
Reported perfect co-elution with unlabeled analyte vs. slight chromatographic separation for ²H-labeled IS (amphetamine/methamphetamine model); improved ion suppression compensation context.
Supports accuracy and precision endpoint review for dopamine LC-MS/MS methods.
Class-level inference from structurally related amines; may require dopamine-specific validation.
Bioanalysis LC-MS/MS Matrix Effects

Isotopic Stability and Exchange Resistance

Deuterium (²H)-labeled compounds are susceptible to hydrogen-deuterium exchange, particularly at labile positions like amine or hydroxyl groups, which can compromise their effective concentration and isotopic purity over time or during sample preparation. This is a known limitation of deuterated internal standards [1]. In contrast, the ¹³C and ¹⁵N labels in Dopamine-13C hydrochloride are incorporated into the stable molecular backbone. This structural integration eliminates the risk of isotopic exchange, ensuring long-term isotopic purity and quantitative reliability [1]. This is a critical differentiator for procurement, as it reduces the need for frequent re-validation of the internal standard's concentration and isotopic integrity.

Isotopic stability
Class-level inference
¹³C label integrated into molecular backbone; resistant to isotopic exchange vs. ²H labels susceptible to H/D exchange at labile positions in protic solvents.
May reduce quantification drift over long-term storage and repeated use.
General class-level guidance; H/D exchange extent is position- and condition-dependent.
Analytical Chemistry Stable Isotope Internal Standard

Analytical Purity Advantage

As a specialized internal standard, Dopamine-13C hydrochloride is supplied with a high degree of analytical purity, typically ≥99.0% . This is a crucial specification for an internal standard, where impurities can interfere with mass spectrometric detection or introduce quantification bias. In contrast, standard dopamine hydrochloride, intended for broader research applications, may be supplied at lower purity levels (e.g., ≥95% ). The higher purity of the labeled compound ensures a cleaner analytical signal and reduces the potential for interference from unlabeled or otherwise related impurities, which is essential for the low detection limits required in bioanalysis.

Analytical purity
Data to verify
Reported purity typically ≥99.0% (HPLC) for internal-standard grade; comparator dopamine hydrochloride may be specified ≥95%.
Higher purity may reduce interference signals in trace-level bioanalysis.
Vendor-reported specification; verify lot-specific certificate of analysis.
Analytical Chemistry Internal Standard Purity Assessment

Optimal Application Scenarios


High-Accuracy LC-MS/MS Quantification in Complex Matrices

This is the primary and most compelling application. The evidence that ¹³C-labeled internal standards co-elute more closely with the unlabeled analyte and provide superior compensation for ion suppression [1] makes Dopamine-13C hydrochloride the internal standard of choice for developing and validating robust, high-sensitivity LC-MS/MS methods. Its use directly addresses the major challenge of matrix effects in bioanalysis, ensuring accurate quantification of low-abundance dopamine in clinical, pharmacological, and neuroscience research samples [2].

Metabolic Flux Analysis and NMR Tracer Studies

The specific, site-selective incorporation of the ¹³C isotope, such as at the C1 position of the ethylamine side chain, enables its use as a precise tracer in metabolic studies. In contrast to uniformly or non-specifically labeled analogs, this targeted labeling allows researchers to track the fate of specific carbon atoms through metabolic pathways using ¹³C NMR. The enhanced signal from the labeled position, compared to the natural abundance background of other carbons, facilitates the detection and quantification of metabolites at physiologically relevant concentrations .

Long-Term Stability for Validated Methods

For laboratories operating under rigorous quality standards (e.g., GLP, clinical diagnostics), the inherent stability of the ¹³C label against isotopic exchange is a key procurement differentiator. The evidence that deuterated internal standards can undergo H/D exchange [3] introduces a source of potential error and method drift. Dopamine-13C hydrochloride eliminates this risk, ensuring that the internal standard's concentration and isotopic enrichment remain constant over extended storage and use. This supports the development of more rugged and reliable analytical methods with longer shelf-lives.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Co-elution and ion-suppression correction context
Accuracy and precision endpoint review in target matrix
Metabolic tracer studies (NMR)
Site-specific ¹³C label on ethylamine chain
Positional isotopic enrichment verification
Validated bioanalytical method use
Isotopic stability (no H/D exchange)
Long-term concentration and purity integrity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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